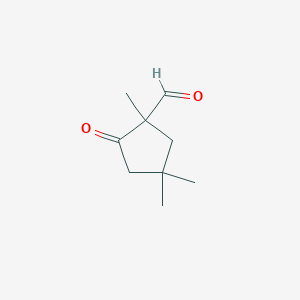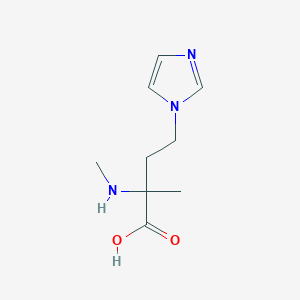
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C9H7BrClN2O3. It is a yellow-colored powder that is soluble in water and organic solvents. This compound belongs to the family of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves the reaction between 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-bromo-3-chloropyridine-2-carbaldehyde in the presence of a catalyst. The reaction leads to the formation of the desired compound as a yellow crystalline powder.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several potential applications in scientific experiments. It can be used as a starting material for the synthesis of various pyridine derivatives. The compound can also be used as a tool for the investigation of various biological processes and drug discovery.
作用机制
The specific mechanism of action for 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not well-documented. as a pyridine derivative, it is likely to interact with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
Uniqueness
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC 名称 |
2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI 键 |
ZXFHVHMSUWANLX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C=C1Br)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

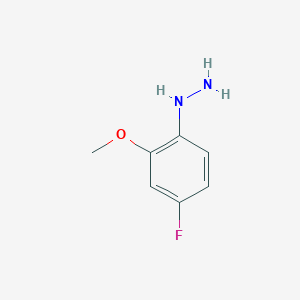

![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
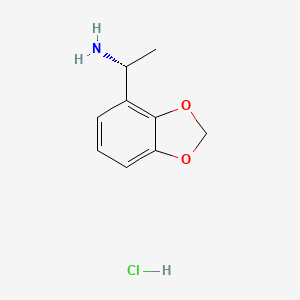

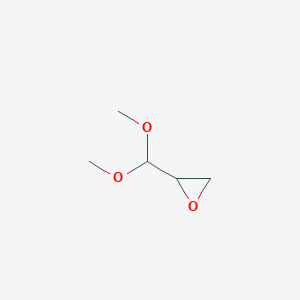
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
